molecular formula C20H40O2 B1595537 Dodecyl octanoate CAS No. 20292-09-5

Dodecyl octanoate

Cat. No. B1595537
CAS RN: 20292-09-5
M. Wt: 312.5 g/mol
InChI Key: OYQTUTLMOLEYNR-UHFFFAOYSA-N
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Description

Dodecyl octanoate, also known as Octanoic acid, dodecyl ester, is a chemical compound with the molecular formula C20H40O2 . It has a molecular weight of 312.5304 .


Synthesis Analysis

Esters, such as Dodecyl octanoate, can be synthesized through the reaction between alcohols and carboxylic acids . This process, known as esterification, involves heating the carboxylic acid and alcohol in the presence of an acid catalyst . The esterification reaction is both slow and reversible . A specific synthesis method for Dodecyl octanoate was not found in the search results.


Molecular Structure Analysis

The molecular structure of Dodecyl octanoate consists of a long hydrocarbon chain attached to an ester functional group . The IUPAC Standard InChI for Dodecyl octanoate is InChI=1S/C20H40O2/c1-3-5-7-9-10-11-12-13-15-17-19-22-20(21)18-16-14-8-6-4-2/h3-19H2,1-2H3 .


Physical And Chemical Properties Analysis

Dodecyl octanoate has a molecular weight of 312.5304 . Other specific physical and chemical properties such as boiling point, melting point, solubility, and others were not found in the search results.

Scientific Research Applications

Gel Formation in Food Science

  • Dodecyl octanoate influences the thermal stability and gel formability in food products. For example, it has been shown to affect the gel strength of bovine myosin. Increasing the aliphatic chain length in compounds like dodecyl octanoate decreases thermal stability, but enhances gel strength in certain conditions (Egelandsdal, Fretheim, & Harbitz, 1985).

Surfactant and Colloid Science

  • In colloid and surfactant science, dodecyl octanoate plays a role in the formation of liquid crystalline phases and affects the interaction of ions with carboxylate head groups. This is critical for understanding the behavior of surfactants in various industrial and scientific applications (Dengler, Tiddy, Zahnweh, & Kunz, 2014).

Polymer and Material Science

  • In the field of polymer and material science, interactions between polymers like polyethylene oxide and sodium alkylcarboxylates (including dodecyl) are studied. These interactions are important for the development of new materials with specific properties (Blokhus & Klokk, 2000).

Molecular Self-Assembly

  • Dodecyl octanoate has been used in the modular synthesis of large, rigid molecular structures. These structures have applications in nanotechnology and materials science, showing potential for the formation of ordered 2D lattices (May, Jester, & Höger, 2014).

Environmental Science and Toxicology

  • In environmental science, the interactions between surfactants like sodium dodecyl sulfate and dodecyl octanoate with other chemicals are studied. These studies are essential for understanding the behavior of chemicals in the environment, including their potential toxicity and impact on ecosystems (Rodriguez et al., 1998).

Chemical Bonding and Interaction Studies

  • Research on the bonds between fatty acids like octanoic acid and polyoxyethylene alkyl ethers provides insights into the formation of complexes and the influence of acids on the conformation of ethers. This is relevant in the study of chemical reactions and compound formation (Lincoln, Friberg, & Gravsholt, 1974).

Nanotechnology and Surface Science

  • The compound is used in studies exploring the interactions of surfactants with ions and the formation of micelles, which have implications in areas such as drug delivery, nanotechnology, and the development of cleaning agents (Pereira, Valente, & Burrows, 2014).

Safety And Hazards

The safety data sheet for Dodecyl octanoate indicates that it is not classified as hazardous . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . These include removing the person to fresh air, washing the skin with plenty of water, rinsing the eyes with water, and seeking medical attention if necessary .

properties

IUPAC Name

dodecyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-3-5-7-9-10-11-12-13-15-17-19-22-20(21)18-16-14-8-6-4-2/h3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQTUTLMOLEYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066592
Record name Octanoic acid, dodecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecyl octanoate

CAS RN

20292-09-5
Record name Dodecyl octanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20292-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecyl octanoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoic acid, dodecyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octanoic acid, dodecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecyl octanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.711
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Record name DODECYL OCTANOATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
MA Kwon, HS Kim, DH Hahm, JK Song - Biotechnology letters, 2011 - Springer
… ester, dodecyl octanoate, for the zymography (Fig. 1c). A white precipitate of dodecyl octanoate … 50 kDa produced a white precipitate of dodecyl octanoate. These results indicated that …
Number of citations: 22 link.springer.com
AB Attygalle, SR Smedley, J Meinwald… - Journal of chemical …, 1993 - Springer
… 2-Tridecyl octanoate and 1-dodecyl octanoate were synthesized by esterifying the corresponding alcohols with octanoic acid. 14-Pentadecen-2-one was a gift of W. Francke (University …
Number of citations: 34 link.springer.com
J Tengö, I Groth, G Bergström, W Schröder… - … für Naturforschung C, 1985 - degruyter.com
Volatile secretions from Dufour’s glands in three species of Dufourea bees, Dufourea (Halictoides) dentriventris (Nylander). D.(H.) inermis (Nylander) and D. (Dufourea) minuta …
Number of citations: 22 www.degruyter.com
DJ Penn, E Oberzaucher… - Journal of the …, 2007 - royalsocietypublishing.org
Individuals are thought to have their own distinctive scent, analogous to a signature or fingerprint. To test this idea, we collected axillary sweat, urine and saliva from 197 adults from a …
Number of citations: 443 royalsocietypublishing.org
A Fernandes, RM Duffield, JW Wheeler… - Journal of Chemical …, 1981 - Springer
… Octyl octanoate Dodecyl hexanoate Decy| octanoate Tetradecyl hexanoate Dodecyl octanoate Hexadeeyl hexanoate Tetradecyl octanoate Octadecyl hexanoate Hexadecyl octanoate …
Number of citations: 38 link.springer.com
ED Morgan, H Jungnickel, J Billen, F Ito… - Biochemical Systematics …, 2008 - Elsevier
The chemistry of the exocrine glands of three species of the small and little-known ant subfamily Cerapachyinae has been examined for the first time. The mandibular glands of …
Number of citations: 10 www.sciencedirect.com
SS El-Hawary, ME El-Tantawi, FN Kirollos… - Journal of Essential …, 2018 - Taylor & Francis
Volatile constituents of Pyrus communis L. (pear) and Malus domestica Borkh. (apple) fruits cultivated in Egypt were prepared by hydrodistillation and their chemical compositions were …
Number of citations: 12 www.tandfonline.com
C Reichle, I Aguilar, M Ayasse, R Twele, W Francke… - Animal Behaviour, 2013 - Elsevier
… As indicated above, isomeric wax type esters such as decyl decanoate, dodecyl octanoate, tetradecyl hexanoate and hexadecyl butyrate formed small clusters. In addition to esters we …
Number of citations: 20 www.sciencedirect.com
S Toquet, J Cousson, N Choiselle, C Gozalo… - Inhalation …, 2021 - Taylor & Francis
Introduction We described a case of alveolar hemorrhage (AH) after marijuana smoking using a water pipe made with plastic bottle (bong) before making a narrative review of the …
Number of citations: 4 www.tandfonline.com
AB Attygalle, O Vostrowsky, HJ Bestmann, ED Morgan - Insect biochemistry, 1987 - Elsevier
… A mixture of decyl octanoate, decyl dodecanoate, dodecyl octanoate and dodecyl dodecanoate was prepared by heating a few milligrams of decanol, dodecanol, octanoic acid and …
Number of citations: 32 www.sciencedirect.com

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